molecular formula C21H17FN4O3S B2772495 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 573707-28-5

4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No. B2772495
CAS RN: 573707-28-5
M. Wt: 424.45
InChI Key: GBQUWPWOQMMSRQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamide compounds. It is a nitrogen-containing heterocyclic compound . The molecular formula is C22H19FN4O3S and it has a molecular weight of 438.48.


Synthesis Analysis

Quinoxaline, a core unit of the compound, can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline has been extensively studied for the last two decades . The most common approach involves amidation of 2-aminobenzoic acid derivatives .


Molecular Structure Analysis

The molecular structure of the compound is complex with a quinoxaline core unit. Quinoxaline is a nitrogen-containing heterocyclic compound . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline derivatives have been analyzed in the literature . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention .


Physical And Chemical Properties Analysis

The compound is a white crystalline powder . It occurs widely in natural products and many pharmaceutical ingredients .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of benzenesulfonamide derivatives in cancer therapy. For instance, aminothiazole-paeonol derivatives, including a compound with a structural similarity to 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide, demonstrated high anticancer potential against various human cancer cell lines. Notably, these compounds exhibited superior potency to 5-fluorouracil in treating gastrointestinal adenocarcinomas, highlighting their potential as lead compounds for anticancer agent development (Tsai et al., 2016).

Tubulin Polymerization Inhibition

Compounds related to 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide have been studied for their ability to inhibit tubulin polymerization, a critical process in cell division. 2-anilino-3-aroylquinolines, which share a structural resemblance, displayed remarkable antiproliferative activity against various human cancer cell lines by disrupting tubulin polymerization and inducing apoptosis (Srikanth et al., 2016).

Kynurenine 3-Hydroxylase Inhibition

N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally similar to the compound , have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is involved in neurodegenerative diseases. The inhibition of this enzyme could lead to new therapeutic approaches for treating diseases associated with neuronal injury (Röver et al., 1997).

Anti-Dengue Virus Activity

Research on diarylpyrazolylquinoline derivatives, which are structurally related to 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide, demonstrated significant anti-dengue virus activity. These compounds inhibited DENV replication more effectively than ribavirin, suggesting a promising direction for antiviral agent development (Lee et al., 2017).

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

4-fluoro-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-29-19-9-5-4-8-18(19)25-20-21(24-17-7-3-2-6-16(17)23-20)26-30(27,28)15-12-10-14(22)11-13-15/h2-13H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQUWPWOQMMSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

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